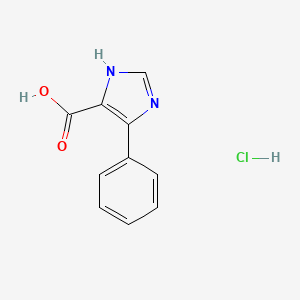
4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1H-imidazole-5-carboxylic acid hydrochloride is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Méthodes De Préparation
The synthesis of 4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Industrial production methods often utilize high-temperature reactions with dehydrogenating catalysts such as platinum on alumina .
Analyse Des Réactions Chimiques
4-Phenyl-1H-imidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazole derivatives.
Applications De Recherche Scientifique
4-Phenyl-1H-imidazole-5-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses .
Comparaison Avec Des Composés Similaires
4-Phenyl-1H-imidazole-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
4-Phenyl-1H-imidazole: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
4-Imidazolecarboxylic acid: Contains an imidazole ring with a carboxylate group but lacks the phenyl group, leading to different applications and biological activities.
Imidazopyridines: These compounds have a pyridine ring fused to the imidazole ring and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9ClN2O2 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
4-phenyl-1H-imidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)9-8(11-6-12-9)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H |
Clé InChI |
NWILGZZEEQNKGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC=N2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


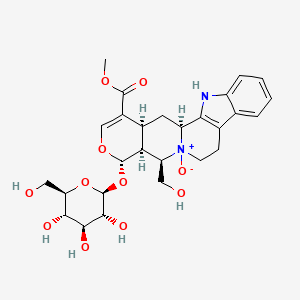


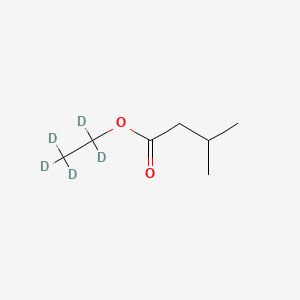
![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)
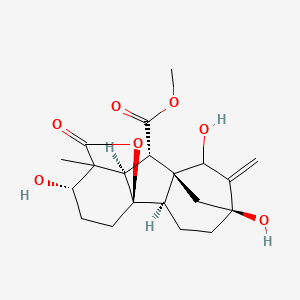
![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
amine hydrochloride](/img/structure/B13447911.png)
![N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)
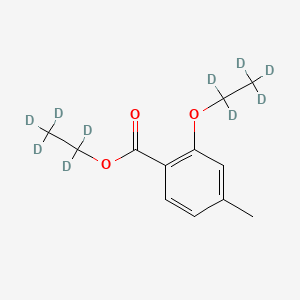
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
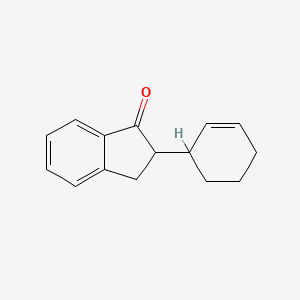
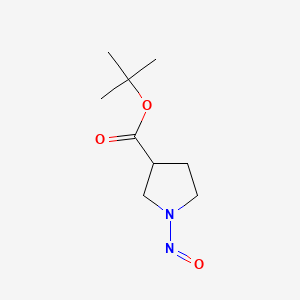
![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)
